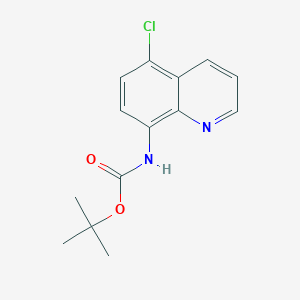
tert-butyl N-(5-chloroquinolin-8-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-chloroquinolin-8-yl)carbamate is a chemical compound with the CAS Number: 1484591-53-8 . It has a molecular weight of 278.74 and its IUPAC name is tert-butyl 5-chloro-8-quinolinylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of carbamates like tert-butyl N-(5-chloroquinolin-8-yl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) . This indicates that the compound contains a total of 35 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Carbamates like tert-butyl N-(5-chloroquinolin-8-yl)carbamate can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with alkoxycarbonyl radicals generated from carbazates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.74 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antimalarial Drug Development
One significant application of tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives is in the development of antimalarial drugs. A study outlined the candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), which is a 4-aminoquinoline drug candidate developed through a partnership involving academia and the pharmaceutical industry. This compound was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models in vivo (O’Neill et al., 2009).
Corrosion Inhibition
Another research application of tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives is in corrosion inhibition. A study demonstrated the synthesis and characterization of novel organic compounds based on 8-hydroxyquinoline, which were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution. These compounds showed mixed-type inhibition properties and adhered to the carbon steel surface following Langmuir adsorption isotherm. The study highlights the potential of such compounds in protective coatings and anti-corrosion treatments (Faydy et al., 2019).
Organic Synthesis
In the field of organic synthesis, tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives serve as precursors or intermediates in various chemical reactions. For instance, the use of tert-butoxycarbonylation reagents for the selective protection of amines and alcohols under mild conditions has been documented. This methodology is valuable in the synthesis of complex molecules where selective protection and deprotection are required (Ouchi et al., 2002).
Medicinal Chemistry
Tert-butyl N-(5-chloroquinolin-8-yl)carbamate derivatives also find application in medicinal chemistry, where they are used in the synthesis of potential drug candidates. Research in this area includes the development of novel synthetic routes to create derivatives with potential therapeutic applications. For example, a study reported the synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench, demonstrating the versatility of these compounds in generating biologically active molecules (Talk et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-(5-chloroquinolin-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)9-5-4-8-16-12(9)11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBPTCAXWUKYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1484591-53-8 |
Source


|
| Record name | tert-butyl N-(5-chloroquinolin-8-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

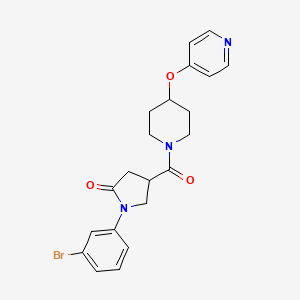
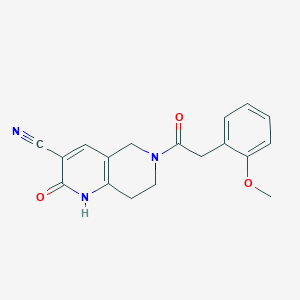
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-chlorobenzenecarboxamide](/img/structure/B2687746.png)
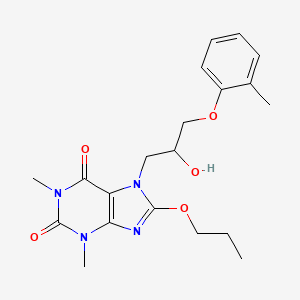
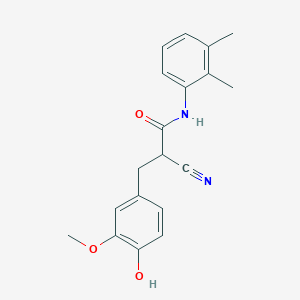
![4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline](/img/structure/B2687750.png)
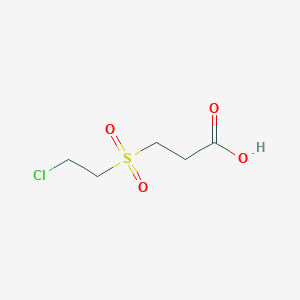
![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2687752.png)

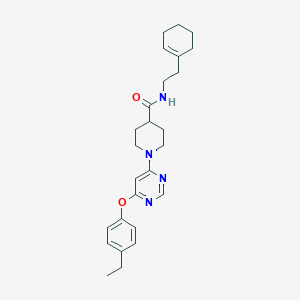

![3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline](/img/structure/B2687756.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2687759.png)
